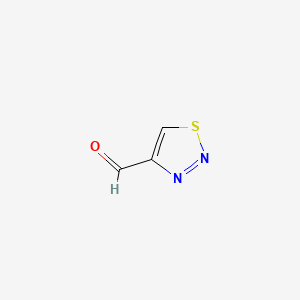

1,2,3-Thiadiazole-4-carbaldehyde

説明

Overview of 1,2,3-Thiadiazole (B1210528) Chemistry

The chemistry of 1,2,3-thiadiazoles is a specialized area within the broader study of heterocyclic compounds. e-bookshelf.de This family of compounds is defined by a five-membered aromatic ring containing one sulfur atom, two nitrogen atoms, and two carbon atoms. chemicalbook.comwikipedia.org

The exploration of 1,2,3-thiadiazole chemistry dates back to the late 19th century, with the first derivatives being prepared during that period. e-bookshelf.de A foundational method for synthesizing this heterocyclic system is the Hurd-Mori synthesis, developed in 1955, which involves the reaction of hydrazone derivatives with thionyl chloride. wikipedia.orgisres.org This reaction remains a widely accepted and effective route for creating 1,2,3-thiadiazoles. chemicalbook.commdpi.com Early research focused on understanding the fundamental properties and reactions of this ring system, paving the way for its later applications. e-bookshelf.de A significant amount of research has also been dedicated to the thermal and photochemical decomposition of the 1,2,3-thiadiazole ring, as it is the only thiadiazole isomer that readily loses a nitrogen molecule. e-bookshelf.de

The 1,2,3-thiadiazole ring is a notable scaffold in heterocyclic chemistry due to its presence in molecules with applications in medicine and agriculture. e-bookshelf.dewiley.com Derivatives of 1,2,3-thiadiazole are recognized for their broad spectrum of biological activities. mdpi.com They serve as important building blocks and intermediates in organic synthesis for creating more complex molecules. e-bookshelf.deresearchgate.net The unique reactivity of the ring, particularly its decomposition to form reactive intermediates like thioketenes, further underscores its synthetic utility. e-bookshelf.de This versatility has maintained consistent interest in the field. e-bookshelf.demdpi.com

The 1,2,3-thiadiazole ring is an aromatic system. chemicalbook.comwikipedia.org It is described as a stable, almost planar, unsaturated, and conjugated heterocycle. chemicalbook.com The parent compound, 1,2,3-thiadiazole, is a thermally stable, yellow-colored liquid. chemicalbook.com Its aromatic character is a result of the two double bonds and a lone pair of electrons from the sulfur atom contributing to the delocalized π-electron system. wikipedia.org Theoretical studies and magnetic criteria confirm its aromaticity, although its degree of aromaticity is influenced by the relative positions of the heteroatoms compared to other thiadiazole isomers. chempedia.info While generally stable, the ring can undergo cleavage under certain conditions, such as in the presence of a strong base. chemicalbook.com

Structure and Substituent Effects in 1,2,3-Thiadiazole-4-carbaldehyde

The structure of this compound is defined by the interplay between the heterocyclic core and the aldehyde functional group. The molecular formula is C₃H₂N₂OS. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27643-15-8 scbt.com |

| Molecular Formula | C₃H₂N₂OS scbt.com |

| Molecular Weight | 114.13 g/mol scbt.com |

| Appearance | Pale yellow to light brown cymitquimica.com |

This table presents key physicochemical properties of the title compound.

The aldehyde group (-CHO) at the C-4 position is a key driver of the molecule's reactivity. cymitquimica.comorganic-chemistry.org This functional group is susceptible to a variety of chemical transformations, enhancing the compound's utility as a synthetic intermediate. cymitquimica.com For instance, the aldehyde can be oxidized to form the corresponding carboxylic acid or reduced to yield an alcohol. It can also participate in condensation reactions, such as the formation of imines or hydrazones. The presence of this reactive aldehyde group allows for further molecular elaboration, making it a valuable handle for building more complex chemical structures. cymitquimica.com

Table 2: Common Reactions of the Aldehyde Group in this compound

| Reaction Type | Product |

|---|---|

| Oxidation | 1,2,3-Thiadiazole-4-carboxylic acid |

| Reduction | (1,2,3-Thiadiazol-4-yl)methanol |

This table summarizes the principal chemical transformations involving the aldehyde functionality.

Research Trajectory and Future Directions for this compound

The research landscape for this compound is evolving, with a significant focus on its application as a versatile intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The reactivity of the aldehyde group allows for a variety of chemical transformations, paving the way for the creation of diverse molecular architectures.

Detailed Research Findings:

The chemical reactivity of this compound is a cornerstone of its research trajectory. The aldehyde functional group can undergo several key reactions:

Oxidation: The aldehyde can be oxidized to form the corresponding 1,2,3-thiadiazole-4-carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (1,2,3-thiadiazol-4-yl)methanol.

Substitution Reactions: The thiadiazole ring can participate in substitution reactions with various nucleophiles.

These reactions highlight the compound's utility as a precursor for a wide range of derivatives. For instance, the synthesis of novel compounds often involves the condensation of the aldehyde group with various amines or active methylene (B1212753) compounds to form Schiff bases or Knoevenagel condensation products, respectively.

While much of the existing research has focused on the broader class of 1,2,3-thiadiazoles, the findings provide a strong indication of the potential applications of derivatives synthesized from this compound. The 1,2,3-thiadiazole scaffold has been associated with a wide spectrum of biological activities. ijpcbs.com

Future Directions:

The future for this compound is promising, with several key areas of research poised for exploration:

Medicinal Chemistry: A primary future direction lies in its use as a scaffold for the development of new therapeutic agents. Derivatives of 1,2,3-thiadiazoles have shown potential as antimicrobial, anticancer, antifungal, and antiviral agents. ijpcbs.com The ability to functionalize the aldehyde group allows for the systematic modification of the molecule's structure to optimize its biological activity and explore structure-activity relationships.

Agrochemicals: The 1,2,3-thiadiazole ring is a component of some commercial herbicides and insecticides. isres.org Future research could focus on synthesizing new derivatives of this compound and screening them for potential use as novel agrochemicals.

Materials Science: There is growing interest in the use of thiadiazole derivatives in the development of materials with specific electronic and optical properties. The unique electronic nature of the 1,2,3-thiadiazole ring suggests that its derivatives could be investigated for applications in organic electronics, such as in the creation of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The versatility of this compound as a synthetic intermediate ensures its continued importance in the field of heterocyclic chemistry. The ongoing exploration of its reactivity and the biological evaluation of its derivatives are expected to uncover new and valuable applications in medicine, agriculture, and materials science.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application |

|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer, Antifungal, Antiviral agents |

| Agrochemicals | Herbicides, Insecticides |

| Materials Science | Organic electronic materials |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEBZFFTOLBIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371958 | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27643-15-8 | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,3 Thiadiazole 4 Carbaldehyde and Its Derivatives

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Core

The formation of the 1,2,3-thiadiazole nucleus is the critical step in synthesizing the target compound. The following sections explore specific strategies aimed at achieving this core structure.

1,3-Dipolar cycloaddition represents a powerful class of pericyclic reactions for constructing five-membered heterocycles. elsevierpure.comdoi.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to a cycloadduct. In principle, this strategy could be applied to form the 1,2,3-thiadiazole ring.

A survey of established synthetic literature indicates that the reaction between thioamides and nitrile oxides is not a conventional or documented pathway for the synthesis of the 1,2,3-thiadiazole core. Typically, the 1,3-dipolar cycloaddition of nitrile oxides occurs with dipolarophiles like alkenes and alkynes to yield 2-isoxazolines and isoxazoles, respectively. The involvement of a thioamide as the dipolarophile in a reaction with a nitrile oxide does not directly lead to the 1,2,3-thiadiazole structure under standard cycloaddition conditions. An alternative, though for a different isomer, involves the I2-mediated reaction of thioamides with nitriles to produce 3,5-disubstituted 1,2,4-thiadiazoles, but this proceeds via oxidative N–S bond formation rather than a cycloaddition. rsc.org

The control of regioselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions. elsevierpure.com The outcome is governed by both electronic and steric factors of the dipole and dipolarophile, and can be influenced by the choice of solvent or catalyst. doi.org Theoretical models, such as Frontier Molecular Orbital (FMO) theory, are often employed to predict the favored regioisomer.

In a hypothetical cycloaddition to form a thiadiazole ring, the regiochemistry would be determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The reaction's regioselectivity can sometimes be inverted by altering substituents, which modifies the steric hindrance or electronic properties of the reactants. doi.org For instance, confining reactants within a molecular cage has been shown to not only accelerate the reaction but also completely switch the regioselectivity compared to the reaction in bulk solution. nih.gov This level of control is essential for directing the synthesis towards a single, desired product isomer.

A more conventional and widely practiced approach for the synthesis of thiadiazole rings involves the cyclization of hydrazine-based precursors using a sulfur source. This method is particularly prominent in the synthesis of the 1,3,4-thiadiazole (B1197879) isomer.

Lawesson's reagent is a powerful and widely used thionating agent in organic synthesis, prized for its ability to convert carbonyl compounds into thiocarbonyls under relatively mild conditions. organic-chemistry.orgresearchgate.net Its primary application in thiadiazole chemistry is the synthesis of the 1,3,4-thiadiazole core. nih.gov The typical procedure involves the reaction of 1,2-diacylhydrazines or a one-pot reaction of acyl hydrazides with aldehydes, which are then treated with Lawesson's reagent. semanticscholar.orgresearchgate.net The reagent serves as both a sulfurizing and a dehydrating agent in the cyclization process. researchgate.netresearchgate.net

While highly effective for the 1,3,4-isomer, the application of Lawesson's reagent for the direct synthesis of the 1,2,3-thiadiazole ring from hydrazine (B178648) derivatives is not a commonly reported method. The synthesis of 1,2,3-thiadiazoles typically proceeds through different precursors and reagents, such as the Hurd-Mori reaction. mdpi.com

Below is a data table illustrating the synthesis of 1,3,4-thiadiazoles using Lawesson's reagent, showcasing its general utility in this area.

| Entry | Hydrazide (1 equiv.) | Aldehyde (1 equiv.) | Lawesson's Reagent (equiv.) | Solvent | Yield (%) |

| 1 | Benzoylhydrazide | Benzaldehyde | 0.8 | Toluene | 79 |

| 2 | 4-Methoxybenzoylhydrazide | Benzaldehyde | 0.8 | Toluene | 97 |

| 3 | Benzoylhydrazide | 4-Chlorobenzaldehyde | 0.8 | Toluene | 89 |

| 4 | 4-Nitrobenzoylhydrazide | 4-Methoxybenzaldehyde | 0.8 | Toluene | 92 |

| This table is based on data for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org |

The mechanism of thionation by Lawesson's reagent is well-understood. organic-chemistry.orgnih.gov In solution, Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide is the active sulfur-transfer agent. The reaction with a carbonyl-containing substrate, such as a diacylhydrazine, proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the desired thiocarbonyl compound and a highly stable P=O bond. organic-chemistry.orgnih.gov

In the context of thiadiazole synthesis from diacylhydrazines, the process involves a double thionation followed by cyclization and dehydrosulfurization to yield the aromatic 1,3,4-thiadiazole ring. nih.gov These reactions are often carried out in neutral, high-boiling solvents like toluene. nih.gov However, the addition of a mild organic base, such as triethylamine (B128534) (Et3N), can be beneficial. The base can facilitate the reaction, particularly with less reactive substrates, leading to higher conversion rates and yields under milder temperature conditions. nih.gov

Hurd-Mori Process for 1,2,3-Thiadiazole Hybrid Synthesis

The Hurd-Mori process is a classical and widely utilized named reaction for the synthesis of the 1,2,3-thiadiazole ring system. wikipedia.org This method involves the cyclization of α-methylene ketone hydrazones or their N-substituted derivatives, such as semicarbazones, with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds through the formation of a key intermediate which then undergoes cyclization to yield the 1,2,3-thiadiazole ring. mdpi.com

This methodology has been successfully applied to the synthesis of a variety of 1,2,3-thiadiazole hybrids. For instance, ketones with both alkyl and aryl substituents can be converted to their corresponding semicarbazones, which then cyclize in the presence of excess thionyl chloride to form the desired 1,2,3-thiadiazole derivatives. mdpi.com One notable application is the synthesis of pyrazolyl-1,2,3-thiadiazole scaffolds, where pyrazolyl-phenylethanones are reacted with semicarbazide (B1199961) to form a semicarbazone intermediate that is subsequently cyclized with thionyl chloride in good to excellent yields. mdpi.com The versatility of the Hurd-Mori process allows for the creation of complex molecules, including triterpene-fused 1,2,3-thiadiazoles. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| Ketones with alkyl/aryl substituents | 1. Semicarbazide, 2. Thionyl chloride | 1,2,3-Thiadiazole hybrids | Good | mdpi.com |

| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| 2-Oxoallobetulin | 1. Semicarbazide hydrochloride, 2. Thionyl chloride | Triterpene-fused 1,2,3-thiadiazole | Not specified | mdpi.com |

Transition Metal-Free Synthetic Approaches to 1,2,3-Thiadiazole

To circumvent the potential toxicity and environmental concerns associated with residual metals in the final products, significant research has been directed towards the development of transition metal-free synthetic routes to 1,2,3-thiadiazoles. researchgate.net These methods offer cleaner and often more sustainable alternatives.

One prominent approach involves the reaction of N-tosylhydrazones with elemental sulfur. organic-chemistry.org A practical and facile method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for this reaction, providing substituted aryl 1,2,3-thiadiazoles in good yields and serving as an improvement to the Hurd-Mori reaction. organic-chemistry.org Another efficient, metal-free, one-pot strategy involves the reaction of alkylidene malononitriles with aromatic azides in the presence of a base. researchgate.net

Furthermore, a three-component cross-coupling reaction mediated by iodine in dimethyl sulfoxide (B87167) (DMSO) allows for the synthesis of 5-acyl-1,2,3-thiadiazoles from enaminones, elemental sulfur, and tosylhydrazine with yields up to 92%. mdpi.comorganic-chemistry.org This method is noted for its operational simplicity and broad functional group tolerance. organic-chemistry.org Visible-light photocatalysis has also emerged as a green and regioselective method for synthesizing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org

| Method | Reactants | Catalyst/Mediator | Key Features | Reference |

| Improved Hurd-Mori | N-Tosylhydrazones, Sulfur | TBAI | Metal-free, good yields | organic-chemistry.org |

| Three-component coupling | Enaminones, Elemental Sulfur, Tosylhydrazine | I₂/DMSO | Metal-free, high yields, broad functional group tolerance | mdpi.comorganic-chemistry.org |

| Photocatalysis | Azoalkenes, KSCN | Cercosporin, tBuOK | Sustainable, regioselective, environmentally friendly | mdpi.com |

| Cycloaddition | Alkylidene malononitriles, Aromatic azides | Base | Metal-free, one-pot | researchgate.net |

Annulation Reactions for Thiadiazole Scaffold Construction

Annulation reactions represent a powerful strategy for constructing the 1,2,3-thiadiazole scaffold. These reactions often involve the denitrogenation of 1,2,3-thiadiazoles themselves to generate reactive intermediates that can undergo cyclization with other partners. mq.edu.aumq.edu.au The 1,2,3-thiadiazole core can undergo ring-opening to form an α-diazothioketone species, which is a key feature of its reactivity. mq.edu.auuow.edu.au

Denitrogenative annulation can be induced thermally, photochemically, or through the use of bases or transition metals. mq.edu.aumq.edu.au For example, 5-unsubstituted 1,2,3-thiadiazoles react in the presence of bases like n-butyllithium to eliminate nitrogen and form an alkyne-1-thiolate intermediate, which can then participate in cyclization reactions. mq.edu.au

Transition-metal-catalyzed denitrogenative transannulation has gained significant attention as a method for creating diverse heterocyclic structures from 1,2,3-thiadiazoles. mq.edu.au Rhodium catalysts, for instance, have been used in the denitrogenative cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes to produce 1,3-thiaphosphole (B14319606) derivatives. researchgate.net Another sustainable approach involves a photocatalytic reaction of azoalkenes with potassium thiocyanate (B1210189) (KSCN) to afford the desired thiadiazoles. mdpi.com

Introduction and Functionalization of the Carbaldehyde Moiety at the 4-Position

Once the 1,2,3-thiadiazole ring is synthesized, a key functionalization step is the introduction of a carbaldehyde group at the 4-position. This is often achieved through the oxidation of a precursor, such as a methyl group or an alcohol.

Oxidation of Methyl Groups to Aldehydes

The direct oxidation of a methyl group on a heterocyclic ring to an aldehyde can be challenging. A common and effective strategy involves a two-step process: initial functionalization of the methyl group to a primary alcohol, followed by oxidation of the alcohol to the aldehyde.

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is highly effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.comwikipedia.org This makes it an ideal reagent for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde from the corresponding 4-hydroxymethyl-1,2,3-thiadiazole. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758), to prevent the formation of the hydrate (B1144303) from the aldehyde product, which could be further oxidized. libretexts.orgchemistrysteps.com

A relevant example is the synthesis of a 5-carbaldehyde substituted thiadiazole, where the corresponding alcohol was treated with PCC to achieve the desired aldehyde. mdpi.com This demonstrates the utility of PCC for introducing the carbaldehyde functionality onto the thiadiazole ring.

To maximize the yield and selectivity of the PCC oxidation, several reaction parameters can be optimized. numberanalytics.comnumberanalytics.com The choice of solvent is crucial; while dichloromethane is commonly used, other solvents can influence the reaction outcome. organic-chemistry.org The reaction temperature is another key factor that needs careful control to prevent side reactions. numberanalytics.com

The acidity of the reaction medium can also affect the stability of acid-labile functional groups. PCC is more acidic than some other chromium-based reagents, so buffers like sodium acetate (B1210297) may be added to protect sensitive parts of the molecule. organic-chemistry.org To facilitate product isolation and remove chromium byproducts, the reaction can be performed in the presence of an adsorbent like Celite or molecular sieves. organic-chemistry.org These additives absorb the viscous chromium salts, allowing for their easy removal by filtration. organic-chemistry.org Careful monitoring of the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent over-oxidation or degradation of the product. numberanalytics.com

| Parameter | Optimization Strategy | Rationale | Reference |

| Solvent | Use of anhydrous dichloromethane | Prevents hydrate formation and subsequent over-oxidation | chemistrysteps.comorganic-chemistry.org |

| Acidity | Addition of buffers (e.g., sodium acetate) | Protects acid-sensitive functional groups | organic-chemistry.org |

| Work-up | Addition of adsorbents (e.g., Celite, molecular sieves) | Simplifies removal of chromium byproducts and improves product isolation | organic-chemistry.org |

| Reaction Control | Careful monitoring of temperature and reaction time | Optimizes yield and selectivity by preventing side reactions and degradation | numberanalytics.com |

Reduction of Carboxylate Derivatives to Alcohols and Subsequent Oxidation

A classical and reliable two-step approach to this compound involves the transformation of a corresponding carboxylate ester. This method hinges on fundamental organic reactions, first reducing the ester to a primary alcohol, which is then oxidized to the target aldehyde.

The synthesis begins with a suitable 1,2,3-thiadiazole-4-carboxylate, such as an ethyl or methyl ester. This precursor is subjected to reduction using a hydride-based reducing agent. The resulting intermediate, (1,2,3-thiadiazol-4-yl)methanol, is then carefully oxidized to yield this compound. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidation conditions are typically employed for this transformation. The development of synthetic methods for various 1,2,3-thiadiazole derivatives, including the requisite ethyl esters, alcohols, and aldehydes, has been a subject of research, confirming the viability of this synthetic pathway. mq.edu.au

| Step | Transformation | Typical Reagents | Product |

| 1 | Reduction | Lithium aluminium hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | (1,2,3-Thiadiazol-4-yl)methanol |

| 2 | Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | This compound |

Vilsmeier-Haack Formylation for Aldehyde Introduction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction directly introduces a formyl (-CHO) group onto the heterocyclic ring system. The process utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comwikipedia.org

The reaction mechanism involves two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org In the second stage, the electron-rich 1,2,3-thiadiazole ring acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. nih.gov The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final this compound. chemistrysteps.comwikipedia.org This method is valued for its use of economical and mild reagents and has been successfully applied to synthesize a variety of heterocyclic carbaldehydes, such as 1H-pyrazole-4-carbaldehydes, demonstrating its utility for five-membered ring systems. ijpcbs.comnih.gov

Integrated One-Pot Synthesis Strategies for this compound Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot reactions, where multiple reaction steps are performed in a single vessel without isolating intermediates, are central to achieving these goals.

Copper-Catalyzed Cascade Reactions

Copper-catalyzed reactions have emerged as a robust tool for constructing complex heterocyclic systems through cascade sequences. These reactions often involve multiple bond-forming events in a single operation, providing rapid access to diverse molecular scaffolds. For instance, copper-catalyzed three-component cascade reactions have been developed for the synthesis of heterocycles like 1,2,4-oxadiazoles and quinazolines from simple starting materials. researchgate.net Such strategies can involve a sequence of nucleophilic additions, substitutions, and a key copper-catalyzed aerobic oxidation step, using oxygen as a green oxidant. researchgate.net Another approach involves the copper-catalyzed [3+2]-cycloaddition of in situ-formed nitrile ylides with a trapping agent to construct dihydro-1,2,4-triazole rings. fao.org While not yet explicitly detailed for this compound, these methodologies provide a framework for developing novel, efficient copper-catalyzed cascade routes to the target scaffold.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. sciepub.com MCRs are highly valued for their efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

The Ugi four-component reaction (U-4CR) is one of the most prominent and versatile MCRs. nih.gov It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide derivative in a one-pot fashion. tcichemicals.comtcichemicals.com This reaction is a powerful tool for diversity-oriented synthesis in medicinal chemistry. tcichemicals.com

The Ugi reaction has been successfully employed to create libraries of 1,2,3-thiadiazole derivatives for applications in agriculture. nih.gov In this context, a 1,2,3-thiadiazole-containing component (e.g., the amine or carboxylic acid) is used as one of the four starting materials. For example, two series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives were synthesized via the Ugi reaction to develop novel candidate pesticides. nih.gov This demonstrates the compatibility of the 1,2,3-thiadiazole nucleus with Ugi reaction conditions and highlights the reaction's utility in generating complex derivatives based on the core scaffold.

| Ugi Reaction Component | Role | Example Reactants |

| Aldehyde/Ketone | Electrophile | Benzaldehyde, Acetone |

| Primary Amine | Nucleophile | Aniline, Benzylamine |

| Carboxylic Acid | Nucleophile | Acetic Acid, Benzoic Acid |

| Isocyanide | "Zipper" Component | tert-Butyl isocyanide, Cyclohexyl isocyanide |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound bearing substituents on the heterocyclic ring is crucial for tuning the molecule's physicochemical and biological properties. Various strategies have been developed to access these substituted analogues.

One convenient method allows for the synthesis of the isomeric 1,2,3-thiadiazole-5-carbaldehydes, which involves the functionalization of a pre-formed ring. capes.gov.br The process starts with a 5-methyl-1,2,3-thiadiazole (B1211022) derivative, which undergoes monobromination at the methyl group, followed by treatment with sodium azide. A subsequent decomposition reaction in concentrated sulfuric acid yields the 5-carbaldehyde. capes.gov.br This approach showcases a strategy of post-synthesis modification to install the aldehyde function.

Furthermore, substituted 1,2,3-thiadiazole-4-carbaldehydes serve as valuable intermediates for further diversification. For example, a range of new 4-vinyl-1,2,3-thiadiazole derivatives have been synthesized in good yields via the Knoevenagel condensation of substituted 1,2,3-thiadiazole-4-carbaldehydes with active methylene (B1212753) compounds. mq.edu.au This highlights how the aldehyde group can be used as a handle for carbon-carbon bond formation, extending the structural diversity of the thiadiazole family. The synthesis of the initial substituted aldehydes relies on building the ring from appropriately substituted precursors. mq.edu.au

Derivatives with Halogen Substituents

The introduction of halogen atoms to the 1,2,3-thiadiazole scaffold can be a key step in the synthesis of more complex derivatives. One documented method involves the halogenation of a precursor molecule that already contains the 1,2,3-thiadiazole moiety.

Detailed research findings have shown the synthesis of substituted phenyl acrylamide (B121943) 1,2,3-thiadiazole derivatives bearing a halogen. mdpi.com In this multi-step synthesis, an oxazole (B20620) derivative is first subjected to a reaction with piperidine (B6355638). mdpi.com The resulting intermediate is then halogenated in chloroform (B151607) to yield the final acrylamide 1,2,3-thiadiazole derivatives. mdpi.com This process allows for the introduction of a halogen atom onto the acrylamide portion of the molecule, which is attached to the 1,2,3-thiadiazole ring system. The yields for this halogenation step are reported to be in the range of 73.9–99%. mdpi.com

Another relevant synthesis is that of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) itself, which is prepared in four steps starting from 1,3-dichloroacetone. This halogenated aldehyde serves as a versatile precursor for further reactions, although it often undergoes ring transformation when reacting with amines and hydrazines.

Vinyl Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon double bonds. This reaction is particularly effective for synthesizing 4-vinyl-1,2,3-thiadiazole derivatives from this compound. The aldehyde group at the 4-position readily reacts with active methylene compounds in the presence of a basic catalyst.

Structurally diverse 4-vinyl-1,2,3-thiadiazoles have been successfully synthesized with yields ranging from 18% to 89% through this method. researchgate.net The reaction involves condensing various 1,2,3-thiadiazole aldehydes with compounds containing an active methylene group, such as malononitrile (B47326) and cyanoacetates. researchgate.netnih.gov The choice of reactants and conditions allows for the creation of a library of vinyl derivatives with different substituents. For instance, the reaction can be catalyzed by weak organic bases like piperidine or even proceed without a catalyst in a water-ethanol mixture at room temperature. researchgate.netbas.bg The geometry of the resulting vinyl group can be determined using techniques like NOESY experiments, and the structures of several products have been confirmed by X-ray diffraction analysis. researchgate.net

Below is an interactive data table summarizing examples of Knoevenagel condensation reactions to produce 4-vinyl-1,2,3-thiadiazole derivatives.

| 1,2,3-Thiadiazole Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Malononitrile | Piperidine, Benzene (B151609), RT | 2-(1,2,3-Thiadiazol-4-ylmethylene)malononitrile | High | nih.gov |

| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Ethyl Cyanoacetate | Piperidine, EtOH, Reflux | Ethyl 2-cyano-3-(5-phenyl-1,2,3-thiadiazol-4-yl)acrylate | ~85 | researchgate.net |

| 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Ethyl Cyanoacetate | Water, RT, 72h (no catalyst) | Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | ~80 | researchgate.net |

| Pyridine-4-carboxaldehyde | Malononitrile | H2O:EtOH, RT (catalyst-free) | 2-(Pyridin-4-ylmethylene)malononitrile | Excellent | bas.bg |

Steroidal Thiadiazole Derivatives

The synthesis of hybrid molecules that combine the 1,2,3-thiadiazole ring with a steroidal framework has been achieved, primarily through the application of the Hurd-Mori synthesis. wikipedia.orgacs.org This reaction is a classic method for constructing the 1,2,3-thiadiazole ring from hydrazones.

In a notable example, a 1,2,3-thiadiazole derivative was synthesized from the steroidal ketone, 2-oxoallobetulin. mdpi.com The synthesis begins with the reaction of 2-oxoallobetulin with semicarbazide hydrochloride to form the corresponding semicarbazone intermediate. mdpi.com This intermediate is then subjected to cyclization using thionyl chloride (SOCl₂), which is the key step in the Hurd-Mori protocol. mdpi.com This cyclization reaction forms the 1,2,3-thiadiazole ring fused to the steroidal A-ring, with the functionalization occurring at the C-3 position of the steroid. mdpi.com This approach demonstrates the feasibility of incorporating the thiadiazole moiety into complex natural product structures.

Below is an interactive data table outlining the synthesis of a steroidal 1,2,3-thiadiazole derivative.

| Steroidal Starting Material | Reagent 1 | Intermediate | Reagent 2 (Hurd-Mori) | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Oxoallobetulin | Semicarbazide Hydrochloride | 2-Oxoallobetulin Semicarbazone | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole-fused Allobetulin Derivative | mdpi.com |

Reactivity and Reaction Mechanisms of 1,2,3 Thiadiazole 4 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group in 1,2,3-thiadiazole-4-carbaldehyde is a versatile functional handle that readily undergoes a range of transformations typical of aromatic aldehydes, including condensation reactions, nucleophilic additions, and reductions.

Condensation Reactions

Condensation reactions of this compound provide a facile route to a diverse array of derivatives with extended conjugation and potential biological activity. These reactions involve the initial nucleophilic attack on the aldehyde carbon followed by the elimination of a water molecule.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. longdom.org This condensation is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate which then dehydrates to yield the C=N double bond. Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts. researchgate.net The formation of these compounds is a reversible reaction, and often, removal of water is necessary to drive the equilibrium towards the product. acs.org

The synthesis of Schiff bases from heterocyclic aldehydes is a well-established method for the generation of novel ligands for coordination chemistry and molecules with potential pharmacological applications. For instance, the condensation of various benzaldehydes with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has been shown to proceed efficiently. researchgate.net

Table 1: Examples of Schiff Base Formation from Heterocyclic Aldehydes

| Aldehyde | Amine | Product | Reference |

| Substituted Benzaldehydes | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Schiff Base Ligands | researchgate.net |

| Salicylaldehydes | 1-Amino-2-indanol | Schiff Bases | mdpi.com |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various Aldehydes | Schiff Bases | researchgate.net |

| Vanillin | Thiosmicarbazide | Schiff Bases |

This table presents examples of Schiff base formation involving various aldehydes and amines, highlighting the versatility of this reaction.

This compound readily reacts with hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and N-aminomorpholine, to furnish the corresponding hydrazones. researchgate.net These reactions are analogous to imine formation and are crucial in the synthesis of various heterocyclic systems. For example, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) with hydrazine and N-aminomorpholine yields 1,2,3-triazole-4-thiohydrazides through a ring transformation, while phenylhydrazine and hydroxylamine (B1172632) give the unrearranged hydrazone and oxime products, respectively. researchgate.net

The formation of hydrazones is a key step in the Hurd-Mori synthesis of 1,2,3-thiadiazoles, where a hydrazone is cyclized using thionyl chloride. mdpi.comresearchgate.net This underscores the importance of the reactivity of the aldehyde group in the synthesis and functionalization of the thiadiazole core itself.

Nucleophilic Additions

The electron-deficient nature of the aldehyde carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. While specific examples directly involving this compound in Grignard or Wittig reactions are not extensively documented in the reviewed literature, the reactivity of analogous heterocyclic aldehydes suggests that such transformations are feasible.

For instance, Grignard reagents are known to react with aldehydes to form secondary alcohols. leah4sci.com The reaction of a Grignard reagent with this compound would be expected to yield a (1,2,3-thiadiazol-4-yl)-substituted secondary alcohol. Similarly, the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde, would lead to the formation of a 4-vinyl-1,2,3-thiadiazole derivative. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is also a powerful tool for the synthesis of alkenes from aldehydes. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comslideshare.net

The Knoevenagel condensation, a related reaction involving active methylene (B1212753) compounds, has been successfully applied to this compound to synthesize 4-vinyl-1,2,3-thiadiazoles. uow.edu.aumq.edu.auresearchgate.netresearchgate.netnih.gov This reaction further demonstrates the susceptibility of the aldehyde group to nucleophilic attack and subsequent condensation.

Reductive Transformations

The aldehyde group of this compound can be readily reduced to a primary alcohol, (1,2,3-thiadiazol-4-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). researchgate.netugm.ac.idnih.govsci-hub.sescielo.org.za The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis, providing access to a different class of functionalized thiadiazole derivatives. The resulting alcohol can serve as a precursor for further synthetic modifications.

The synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been accomplished by the reduction of the corresponding ethyl ester with lithium aluminum hydride, a more powerful reducing agent. chemicalbook.com This suggests that a variety of reducing agents can be employed for the transformation of carbonyl functionalities on the thiadiazole ring.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole (B1210528) ring is an aromatic heterocycle, but its stability is influenced by the presence of heteroatoms and substituents. chemicalbook.com The ring can undergo various reactions, including ring-opening, ring transformations, and substitution reactions. The carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient, making them generally resistant to electrophilic attack but susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com

Ring transformation reactions of 1,2,3-thiadiazoles are well-documented and can be induced by heat, light, or chemical reagents. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes ring transformation upon reaction with amines and hydrazine to yield 1,2,3-triazole derivatives. researchgate.net This indicates that the thiadiazole ring can be labile under certain conditions, providing a pathway to other heterocyclic systems. It has also been shown that isomeric 1,2,3-thiadiazole and 1,2,3-triazole derivatives can interconvert under mild conditions. mdpi.com

Nucleophilic substitution at the C5 position of the 1,2,3-thiadiazole ring is a known reaction, especially when a good leaving group is present. chemicalbook.comscilit.com While electrophilic substitution on the 1,2,3-thiadiazole ring itself is difficult, electrophilic substitution on fused ring systems, such as in 1,2,3-benzothiadiazole, can occur on the benzene (B151609) ring. thieme-connect.de

Cycloaddition reactions involving the 1,2,3-thiadiazole ring are also possible, offering a route to more complex fused heterocyclic systems. cofc.educore.ac.uk

Thermal and Photochemical Reactions

A hallmark of 1,2,3-thiadiazole chemistry is its behavior under thermal and photochemical conditions. e-bookshelf.de These reactions are characterized by the extrusion of molecular nitrogen, leading to the formation of highly reactive intermediates.

Upon irradiation with light or heating, 1,2,3-thiadiazoles undergo fragmentation, readily losing a molecule of nitrogen. e-bookshelf.dersc.org This decomposition leads to the formation of thiirenes, which are three-membered rings containing a sulfur atom and a carbon-carbon double bond, and thioketenes. rsc.orgrsc.org

Studies on phenyl-substituted 1,2,3-thiadiazoles using transient absorption spectroscopy have shown that both thiirene (B1235720) and thioketene (B13734457) species are formed very rapidly, in less than 0.3 picoseconds, from the singlet excited state of the 1,2,3-thiadiazole. rsc.org Thiirenes are notably unstable but can be observed in solution, where their decay is primarily due to intermolecular reactions like dimerization. rsc.org For instance, the photolysis of 4-phenyl-1,2,3-thiadiazole (B1662399) results in the formation of phenylthiirene. dntb.gov.ua

| Reaction Type | Conditions | Key Intermediates | Products |

| Photochemical | UV irradiation | Thiirene, Thioketene | Dimerization products (e.g., 1,3-dithioles) |

| Thermal | Heating | Thiirene, Thioketene | Alkynes, Thiophenes |

Rearrangement Reactions

1,2,3-thiadiazoles can undergo various rearrangement reactions, leading to the formation of other heterocyclic systems. These transformations often involve ring-opening and subsequent recyclization.

The transformation of 1,2,3-thiadiazoles into 1,2,3-triazoles represents a significant rearrangement. While not extensively documented for the 4-carbaldehyde derivative specifically, related transformations provide insight into this reactivity. For example, an anomalous rearrangement of 5-amino-1,2,3-thiadiazoles to bis(triazolyl) disulfides has been observed under the influence of halogen-containing oxidizing agents. researchgate.net These disulfides can then be reduced to 5-mercapto-1,2,3-triazoles. researchgate.net

The reaction of 1,2,3-thiadiazoles with primary amines can also lead to the formation of 1,2,3-triazoles. This type of rearrangement is known as the Dimroth rearrangement. wikipedia.orgarkat-usa.org This reaction typically involves a ring-opening to an intermediate species, followed by a ring-closing step where the exocyclic and endocyclic nitrogen atoms have switched positions. wikipedia.org

The rearrangement of 1,2,3-thiadiazoles can also lead to the formation of sulfur-containing triazoles. A common rearrangement is the isomerization to 5-mercapto-1,2,3-triazoles. researchgate.net This transformation is considered a type of Dimroth rearrangement. researchgate.net For instance, 5-amino-1,2,3-thiadiazoles can undergo this rearrangement, which can be followed by in situ alkylation of the resulting mercapto group. researchgate.net While the direct formation of a 1,2,3-triazole-4-thiocarbaldehyde from this compound is not explicitly detailed in the provided literature, the established rearrangement pathways of the 1,2,3-thiadiazole ring suggest its potential as a synthetic route.

| Starting Material | Reagent/Condition | Key Transformation | Product Type |

| 5-Amino-1,2,3-thiadiazoles | Oxidizing agents | Anomalous rearrangement | Bis(triazolyl) disulfides |

| 1,2,3-Thiadiazoles | Amines | Dimroth rearrangement | 1,2,3-Triazoles |

| 5-Amino-1,2,3-thiadiazoles | Base | Dimroth rearrangement | 5-Mercapto-1,2,3-triazoles |

Ring Cleavage and Formation of α-Diazothione Species

The cleavage of the 1,2,3-thiadiazole ring is a key aspect of its reactivity, providing access to synthetically useful intermediates.

1,2,3-thiadiazoles can exhibit a Dimroth-type equilibrium, which involves the cleavage of the S-N¹ bond to form a ring-opened α-diazothione species. researchgate.net This equilibrium is a gateway to a variety of subsequent reactions. The α-diazothione intermediate can undergo denitrogenation under high temperatures, irradiation, or in the presence of strong bases, generating a range of other reactive intermediates. researchgate.net

Furthermore, 4-monosubstituted 1,2,3-thiadiazoles are known to decompose in the presence of a base to yield alkynethiolates. tandfonline.comtandfonline.com This reaction proceeds through ring cleavage and loss of nitrogen. tandfonline.comtandfonline.com This reactivity highlights the susceptibility of the 1,2,3-thiadiazole ring to nucleophilic attack and subsequent fragmentation, a process that is fundamental to its synthetic applications. osi.lv

Generation of Reactive Intermediates via Denitrogenation

A cornerstone of 1,2,3-thiadiazole reactivity is its ability to undergo denitrogenation, a process involving the loss of a molecule of nitrogen gas (N₂). This transformation can be initiated by various means, including high temperatures, irradiation, or the presence of strong bases. mq.edu.au The initial step in this process is a Dimroth-type equilibrium, where the 1,2,3-thiadiazole ring reversibly opens to form an α-diazothione species. mq.edu.auuow.edu.au Subsequent expulsion of dinitrogen from this intermediate generates a range of highly reactive species that serve as valuable synthons in organic chemistry. mq.edu.auuow.edu.au

The specific nature of the reactive intermediate formed can be influenced by the reaction conditions and the substitution pattern of the thiadiazole ring. These intermediates are pivotal in the subsequent chemical transformations that 1,2,3-thiadiazoles, including the 4-carbaldehyde derivative, can undergo.

Transition-Metal-Catalyzed Denitrogenative Transannulation

In recent years, the transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a powerful strategy for the synthesis of diverse heterocyclic compounds. mq.edu.auuow.edu.au This methodology leverages the in situ generation of reactive intermediates from the thiadiazole core, which are then intercepted by a transition metal catalyst and a reaction partner in a process that forms a new heterocyclic ring. This approach has proven to be a versatile tool for constructing complex molecular architectures from readily available starting materials. nih.govresearchgate.net

Rhodium-Catalyzed Transformations and Mechanisms

Rhodium catalysts have proven to be particularly effective in promoting the denitrogenative transannulation of 1,2,3-thiadiazoles. mq.edu.auresearchgate.net Seminal work in this area demonstrated that rhodium(I) complexes can catalyze the denitrogenation of 1,2,3-thiadiazoles, leading to the formation of valuable sulfur-containing heterocycles. researchgate.net

The mechanism of these rhodium-catalyzed reactions is a subject of ongoing investigation. It is generally accepted that the reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. acs.org This intermediate can then react with a variety of coupling partners, such as alkynes and nitriles, to afford a range of heterocyclic products. acs.org For instance, the reaction with nitriles can lead to the formation of isothiazoles. acs.org

Recent studies have provided deeper insights into the nature of the key organorhodium intermediate. Crystallographic data have suggested that this intermediate is likely a four-membered cyclometalated Rh(III) complex. acs.org The choice of ligand coordinated to the rhodium center can also play a crucial role in controlling the selectivity of the reaction, dictating which products are formed. acs.org For example, rhodium-catalyzed reactions of 4-vinyl-1,2,3-thiadiazoles can be directed towards the formation of substituted furans through an intramolecular transannulation process. acs.org

The versatility of rhodium catalysis is further highlighted by its application in the synthesis of 1,3-thiaphospholes through the cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes. researchgate.net

Cyclization Reactions for Formation of Complex Heterocycles

Beyond transition-metal catalysis, this compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems through various cyclization strategies. The aldehyde functionality at the 4-position provides a convenient handle for elaboration into more complex structures.

One notable example is the Hurd-Mori synthesis, a classical method for forming the 1,2,3-thiadiazole ring itself. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. cofc.edu This methodology can be applied to synthesize this compound from an appropriate hydrazone precursor.

Furthermore, the 1,2,3-thiadiazole ring can participate in [3+2] cycloaddition reactions. For instance, they can react with strained norbornene derivatives in a diastereospecific and enantioselective manner. dntb.gov.ua In these reactions, the 1,2,3-thiadiazole can act as a masked S-electrophilic thia-1,3-dipole. dntb.gov.ua

The reactivity of the thiadiazole ring can also be harnessed to construct fused heterocyclic systems. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to a thioketene intermediate, which upon reaction with a nucleophile and subsequent intramolecular cyclization, can yield N-substituted indole-2-thiols. nih.gov

Iodine-catalyzed cyclization reactions of N-tosylhydrazones with elemental sulfur represent another effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles. researchgate.net

Dimerization Reactions

The dimerization of heterocyclic compounds is a fundamental transformation in organic synthesis. While specific studies focusing solely on the dimerization of this compound are not extensively detailed in the provided context, the dimerization of related sulfur-containing heterocycles has been reported. For instance, the oxidative dimerization of thioamides can lead to the formation of 1,2,4-thiadiazoles. acs.org This process can be catalyzed by vanadium haloperoxidases, proceeding through S-bromination events. acs.org

Additionally, the dimerization of 2-lithiomethyl derivatives of other five-membered heterocycles like 1,3-thiazoles and 1,3,4-thiadiazoles has been documented. acs.org This suggests that under appropriate conditions, derivatives of this compound could potentially undergo similar dimerization pathways.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1,2,3-Thiadiazole-4-carbaldehyde. Both ¹H and ¹³C NMR spectra furnish critical data on the chemical environment of each atom, while two-dimensional NMR techniques can be employed for more complex stereochemical assignments in its derivatives.

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the proton on the thiadiazole ring. The aldehyde proton typically appears as a singlet in the downfield region, around 9-10 ppm, a characteristic chemical shift for such functional groups. The proton attached to the C5 carbon of the thiadiazole ring also gives a singlet, with its exact position influenced by the solvent and any substituents. For instance, in related 1,2,3-thiadiazole (B1210528) derivatives, this proton has been observed at approximately 8.67 ppm. nih.gov The simplicity of the spectrum, often showing just these two key signals, is a hallmark of the compound's structure. In some cases, depending on the solvent, isomeric forms may be present, leading to additional sets of low-intensity signals. nih.govsemanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for 1,2,3-Thiadiazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehyde Proton | ~9-10 | Singlet |

| Thiadiazole Ring Proton (C5-H) | ~8.7-9.7 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically in the range of 185 ppm. mdpi.com The carbon atoms of the thiadiazole ring resonate at distinct positions, generally between 100 and 150 ppm. For example, in various 1,2,3-thiadiazole derivatives, the C4 and C5 carbons of the ring have been observed at approximately 162 ppm and 133 ppm, respectively. nih.gov The specific chemical shifts provide valuable information for confirming the structure and substitution pattern of the thiadiazole ring. capes.gov.br

Table 2: Representative ¹³C NMR Spectral Data for 1,2,3-Thiadiazole Derivatives

| Carbon | Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~185 |

| Thiadiazole Ring Carbon (C4) | ~135-165 |

| Thiadiazole Ring Carbon (C5) | ~125-147 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

While the simple structure of this compound itself does not necessitate complex stereochemical analysis, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the stereochemistry of its derivatives. ipb.pt NOESY experiments reveal through-space interactions between protons, which can help to assign the relative orientation of substituents. For more complex structures derived from this compound, other 2D NMR methods such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to unambiguously assign all proton and carbon signals, confirming connectivity within the molecule. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most diagnostic absorption band in its IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde group, which typically appears around 1700 cm⁻¹. This sharp, intense peak is a clear indicator of the aldehyde functionality. Additionally, vibrations associated with the thiadiazole ring, such as C-S stretching, are observed in the fingerprint region of the spectrum, generally between 600 and 700 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the compound's structure. dergipark.org.trresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |

| Thiadiazole Ring C-S Stretch | ~600-700 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. nih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound (114.13 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net Under electron impact or other ionization techniques, the molecule fragments in a predictable manner. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). nih.gov This fragmentation is a key diagnostic feature for identifying the 1,2,3-thiadiazole ring system.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For the 1,2,3-thiadiazole (B1210528) scaffold, these studies are crucial for rationalizing its chemical behavior and for designing novel derivatives with tailored functionalities.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), are employed to optimize the ground state geometry of thiadiazole derivatives and to determine key electronic parameters. scielo.brnih.gov

A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com For many thiadiazole derivatives, the HOMO-LUMO energy distribution is concentrated around the electronegative nitrogen and sulfur atoms of the heterocyclic ring. scielo.br

DFT calculations also provide other quantum chemical descriptors such as electronegativity, chemical potential, global hardness, and softness, which help in predicting the reactivity and interaction of the molecule. researchgate.net These theoretical calculations can be correlated with experimental data, such as UV-visible absorption spectra, where electronic transitions are often assigned to π-π* and n-π* transitions within the molecule. scielo.brresearchgate.net

Table 1: Representative Theoretical Electronic Properties for Thiadiazole Derivatives Calculated via DFT

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Thiazole-4-carboxaldehyde Derivative | -7.44 | -2.15 | 5.29 | B3LYP/6-311G(d,p) researchgate.net |

| 1,3,4-Thiadiazole (B1197879) Derivative (I) | -6.50 | -1.58 | 4.92 | B3LYP/6-311++g(2d,2p) scielo.br |

| 1,3,4-Thiadiazole Derivative (II) | -6.31 | -1.90 | 4.41 | B3LYP/6-311++g(2d,2p) scielo.br |

| bis-1,3,4-Thiadiazole Derivative | ~-8.0 | ~-1.0 | ~7.0 | DFT Calculation researchgate.net |

Note: This table presents data for structurally related thiadiazole and thiazole (B1198619) compounds to illustrate the typical values obtained from DFT calculations. Data for 1,2,3-Thiadiazole-4-carbaldehyde specifically would require a dedicated computational study.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis using computational methods like DFT helps identify the most stable arrangement of atoms in a molecule. nih.gov For this compound, a key conformational feature would be the rotation of the aldehyde group (-CHO) relative to the thiadiazole ring around the C4-C(aldehyde) single bond.

Theoretical studies on related thiadiazole structures have shown that different conformers can have significant energy differences. scielo.br Computational scans of the potential energy surface can reveal the most energetically favorable rotamers (rotational isomers). These studies can be performed for the molecule in the gas phase (isolated) or by incorporating solvent effects to simulate stability in different phases. researchgate.net The stability of specific conformations can be attributed to factors like intramolecular hydrogen bonding or the minimization of steric hindrance. nih.govnih.gov For instance, in some asymmetrical azines containing a 1,3,4-thiadiazole ring, the E configuration was found to be more stable than the Z form by approximately 2.21 kcal/mol. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of ligand-receptor interactions.

Derivatives of thiadiazoles have been extensively studied using molecular docking against a wide array of protein targets, demonstrating their potential as inhibitors in various therapeutic areas. psu.edunih.govacs.org The process involves placing the ligand in the active site of the protein and calculating a "docking score" or binding energy, which estimates the binding affinity. psu.edu Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov

These studies also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, docking studies of 1,3,4-thiadiazole derivatives have identified key hydrogen bonds with amino acid residues like Glycine, Glutamate, and Cysteine in the active sites of targets such as peptide deformylase and VEGFR-2. mdpi.compsu.edu The 1,3,4-thiadiazole moiety itself is often crucial for these interactions. mdpi.com

Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives

| Thiadiazole Derivative Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

| 1,3,4-Thiadiazoles | Peptide Deformylase (1G27) | -7.1 to -6.8 | Gly45, Gly89, Glu95, Cys90 psu.edu |

| 1,2,3-Triazole-1,3,4-Thiadiazole Hybrids | α-Glucosidase | Not specified | Not specified nih.gov |

| Benzimidazole-1,3,4-Thiadiazole | Casein kinase-2 (CK2) | -8.61 | Not specified nih.gov |

| 1,3,4-Thiadiazole Derivatives | VEGFR-2 (4ASE) | Not specified | ASN923 mdpi.com |

In Silico ADME/Pharmacokinetic Predictions for Derivatives

In the process of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. In silico ADME predictions use computational models to estimate these pharmacokinetic parameters, allowing for the early identification of compounds with poor drug-like properties.

For various series of thiadiazole derivatives, ADME properties have been predicted using specialized software packages. nih.govacs.org These predictions assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's rule, which relate molecular properties to oral bioavailability. mdpi.com Parameters frequently calculated include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. Studies on 1,3,4-thiadiazole derivatives have indicated that these compounds often possess potential to be orally bioavailable drug-like molecules. nih.gov

Table 3: Common In Silico ADME/Pharmacokinetic Parameters Predicted for Drug Candidates

| Parameter | Description | Typical Acceptable Range (e.g., Lipinski's Rule) |

| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 Da |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 10 |

| Polar Surface Area (PSA) | Surface sum over all polar atoms; relates to drug transport properties. | ≤ 140 Ų |

| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High/Low (Qualitative) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This provides a deeper understanding of reaction kinetics and selectivity.

For the synthesis of 1,2,3-thiadiazoles, several methods exist, including the Hurd-Mori synthesis, which involves the cyclization of hydrazones or thiosemicarbazones. isres.org While specific computational studies on the reaction mechanism for this compound are not widely reported, the methodology is well-established. A theoretical study would typically use DFT to:

Optimize the geometries of all proposed intermediates and transition states.

Calculate the activation energy barriers for each step of the reaction.

Construct a reaction energy profile that visualizes the energy changes along the reaction coordinate.

Confirm the nature of transition states by identifying a single imaginary frequency in the vibrational analysis.

Such studies can help rationalize why a particular regioselective product is formed, explain the effect of different catalysts or reaction conditions, and guide the optimization of synthetic routes to improve yields and purity. mdpi.com

Applications of 1,2,3 Thiadiazole 4 Carbaldehyde in Organic Synthesis

Versatile Building Block in Organic Synthesis

1,2,3-Thiadiazole-4-carbaldehyde serves as a foundational component for the synthesis of more elaborate heterocyclic compounds. The presence of the aldehyde functional group at the 4-position provides a reactive site for numerous chemical transformations, allowing for the extension of the molecular framework. This reactivity, combined with the inherent properties of the thiadiazole ring, makes it a versatile starting material in medicinal and materials chemistry research. Its molecular architecture, characterized by a planar five-membered ring system, is a key feature in its utility as a synthetic intermediate.

Precursors for Thioketenes, Thiirenes, and Alkynes

The 1,2,3-thiadiazole (B1210528) ring system is known to be a photochemical precursor to highly reactive and transient species. Upon photolysis, 1,2,3-thiadiazoles can undergo extrusion of molecular nitrogen to generate reactive intermediates. Specifically, photochemical studies on phenyl-substituted 1,2,3-thiadiazoles using UV-Vis and IR transient absorption spectroscopies have demonstrated the very fast formation (<0.3 ps) of thiirene (B1235720) and thioketene (B13734457) species. nih.gov These intermediates are generated from the singlet excited state of the thiadiazole molecule. nih.gov Thiirenes, three-membered rings containing a sulfur atom, are particularly notable for their remarkable unimolecular stability in solution. nih.gov These transient species can then participate in further reactions, such as intermolecular dimerization to form 1,3-dithiole derivatives. nih.gov

Synthesis of Diverse Heterocyclic Compounds

The reactivity of this compound and its derivatives allows for their use in constructing a variety of other heterocyclic systems. The thiadiazole moiety can be incorporated into larger molecular designs, acting as a key component that influences the final product's chemical and biological properties. nih.gov

Thiadiazole derivatives are extensively used to synthesize other nitrogen-containing heterocycles, including triazoles. The synthetic pathways often involve the cyclization of thiosemicarbazide (B42300) precursors, which can be directed towards the formation of either thiadiazoles or triazoles, highlighting the close chemical relationship between these structures. encyclopedia.pubnih.gov For example, new 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives can be synthesized through the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.gov Furthermore, thiadiazole-enaminones can react with nitrogen nucleophiles like 3-amino-1,2,4-triazole to generate new heterocyclic systems. nih.gov This reactivity allows for the creation of complex molecules that incorporate both thiadiazole and triazole rings. researchgate.net

1,2,3-thiadiazoles are valuable substrates for the synthesis of fused heterocyclic systems. In these reactions, the thiadiazole ring is annulated with another ring, leading to polycyclic structures. A notable example is the Hurd-Mori reaction, where semicarbazones derived from ketones are treated with thionyl chloride to form the 1,2,3-thiadiazole ring. researchgate.net This method has been applied to synthesize furo nih.govcapes.gov.brbenzothiadiazolecarboxylates from the corresponding semicarbazones of 4-oxo-4,5,6,7-tetrahydrobenzofurancarboxylates. researchgate.net Similarly, this cyclization reaction is used to produce pyrazolyl-1,2,3-thiadiazoles. researchgate.net Other synthetic strategies involve the cyclization of diamines with dicarbonyl 1,2,3-triazoles to construct fused systems like 1,2,3-triazolo[1,5-a]pyrazines. nih.gov

Intermediates for Complex Molecule Synthesis

The role of 1,2,3-thiadiazoles as intermediates is crucial in multi-step syntheses of complex target molecules. By combining the thiadiazole scaffold with other key structural motifs, chemists can develop novel compounds with specific functionalities. nih.gov

Thiadiazole derivatives serve as key intermediates in the synthesis of pyrimidine-containing compounds. The strategic combination of thiadiazole and pyrimidine (B1678525) rings is a common approach to designing new molecules with potential biological activity. nih.gov For instance, enaminones derived from thiadiazoles can be used as precursors to synthesize a variety of heterocyclic compounds. nih.gov The reaction of a thiadiazole-enaminone with 2-aminobenzimidazole (B67599) results in the formation of a fused benzimidazo[1,2-a]pyrimidine derivative. nih.gov Similarly, reaction with 5-amino-1,2,4-triazole can yield a 1,2,4-triazolo[1,5-a]pyrimidine system. nih.gov These reactions demonstrate the utility of thiadiazole intermediates in building complex, fused pyrimidine-based structures.

Research Findings Summary

| Application Area | Synthetic Target | Precursor/Intermediate | Key Reaction Type |

| Versatile Building Block | Complex Heterocycles | This compound | Aldehyde-based transformations |

| Precursor Chemistry | Thiirenes, Thioketenes | Phenyl-substituted 1,2,3-thiadiazoles nih.gov | Photochemical N2 extrusion |

| Heterocycle Synthesis | Triazoles, Fused Triazoles | Thiosemicarbazides, Thiadiazole-enaminones nih.govnih.gov | Intramolecular cyclization |

| Fused Ring Synthesis | Furo nih.govcapes.gov.brbenzothiadiazoles | Semicarbazones of tetrahydrobenzofurans researchgate.net | Hurd-Mori Reaction |

| Complex Molecule Synthesis | Pyrimidine Derivatives | Thiadiazole-enaminones nih.gov | Reaction with amino-heterocycles |

Pyrano[2,3-c]pyrazole Derivatives

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and this compound serves as a valuable building block in this regard. One notable application is in the creation of pyrano[2,3-c]pyrazole derivatives. These derivatives can be synthesized through a reaction involving a 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile intermediate.

In a specific synthetic method, this intermediate is refluxed in dimethylformamide (DMF) with this compound. nih.gov The reaction is facilitated by a catalytic amount of zinc chloride, leading to the formation of a pyrimidin-5(1H)-one derivative. nih.gov The structure of the resulting product is confirmed through spectroscopic analysis, with the infrared spectrum showing a characteristic carbonyl group absorption band around 1675 cm⁻¹, and the ¹H NMR spectrum displaying a broad singlet signal at δ 11.16 ppm, which corresponds to the NH proton of the pyrimidin-5(1H)-one ring. nih.gov

Another complex derivative, dimethyl(3-methyl-5-oxo-6-(1,2,3-thiadiazol-4-yl)-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[3′,2′:5,6]pyrano[2,3-c]pyrazol-6-yl)phosphonate, is synthesized via a multicomponent reaction of an enaminonitrile, this compound, and trimethyl phosphite (B83602). nih.gov This reaction proceeds in acetonitrile (B52724) with lithium perchlorate (B79767) acting as a catalyst. nih.gov

The general synthesis of pyrano[2,3-c]pyrazoles often involves a four-component condensation reaction of an aromatic aldehyde, ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), and malononitrile (B47326). arakmu.ac.irnih.gov Various catalysts can be employed, and the reaction yields are often influenced by the nature of the substituents on the aromatic aldehyde. arakmu.ac.ir

Table 1: Synthesis of Pyrano[2,3-c]pyrazole-based Derivatives

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, this compound | DMF, ZnCl₂, Reflux | Pyrimidin-5(1H)-one derivative | nih.gov |

α-Aminophosphonate Derivatives

This compound is a key reactant in the synthesis of α-aminophosphonate derivatives, which are phosphorus analogs of α-amino acids and are of significant interest in medicinal chemistry. researchgate.net A notable synthesis involves the reaction of an enaminonitrile with this compound and trimethyl phosphite, catalyzed by lithium perchlorate. nih.gov